
Nafamostat's Antiviral Properties Against
Coronaviruses: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Nafamostat hydrochloride

Cat. No.: B1642477 Get Quote

Abstract
Nafamostat, a synthetic serine protease inhibitor, has emerged as a potent antiviral agent

against coronaviruses, including Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-

CoV-2) and Middle East Respiratory Syndrome Coronavirus (MERS-CoV).[1][2] Its primary

mechanism of action involves the inhibition of the host cell surface protease, Transmembrane

Protease, Serine 2 (TMPRSS2), which is crucial for the proteolytic cleavage and activation of

the viral spike (S) protein, a requisite step for viral entry into host cells.[3][4] In vitro studies

have consistently demonstrated Nafamostat's high potency, often in the low nanomolar range,

in blocking viral entry and replication in relevant human cell lines.[3][5] This technical guide

provides an in-depth overview of the antiviral properties of Nafamostat against coronaviruses,

detailing its mechanism of action, summarizing quantitative efficacy data, outlining key

experimental protocols, and visualizing the associated cellular pathways.

Introduction: The Role of TMPRSS2 in Coronavirus
Entry
Coronaviruses, such as SARS-CoV-2 and MERS-CoV, are enveloped RNA viruses whose

entry into host cells is mediated by their spike (S) glycoproteins.[3][6] This process begins with

the binding of the S1 subunit of the spike protein to a specific host cell receptor, which is

Angiotensin-Converting Enzyme 2 (ACE2) for SARS-CoV-2.[7][8] Following receptor binding,

the S protein must be cleaved at the S2' site to activate its fusogenic potential, enabling the

fusion of the viral and host cell membranes.[9]
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In respiratory epithelia, this critical activation step is predominantly carried out by the host cell

surface serine protease TMPRSS2.[9][10] By cleaving the S protein, TMPRSS2 facilitates viral

entry directly at the plasma membrane.[11] The indispensable role of TMPRSS2 in the lifecycle

of these viruses makes it a prime therapeutic target for antiviral drug development.[3][12]

Inhibiting TMPRSS2 can effectively block the virus from entering host cells, thereby preventing

infection.[12][13]

Mechanism of Action of Nafamostat
Nafamostat mesylate is a broad-spectrum serine protease inhibitor.[1][14] Its antiviral activity

against coronaviruses stems from its potent inhibition of TMPRSS2.[4][7] By binding to the

active site of TMPRSS2, Nafamostat prevents the protease from cleaving the coronavirus S

protein.[7][12] This inhibition of S protein priming effectively blocks the fusion of the viral

envelope with the host cell membrane, thus halting viral entry.[1][7] Studies have shown that

the antiviral activity of Nafamostat is lost in cells that do not express TMPRSS2 (e.g., Vero E6

cells), confirming that its primary mechanism is through the inhibition of this specific host

protease rather than direct virucidal action.[9]

Beyond its primary role in blocking viral entry, Nafamostat also exhibits other properties that

may be beneficial in the context of COVID-19. It has been used clinically in Japan and Korea

for acute pancreatitis and disseminated intravascular coagulation (DIC), possessing

anticoagulant and anti-inflammatory effects.[1][4][15] These secondary activities could help

manage complications associated with severe COVID-19, such as thrombosis and cytokine

storms.[1][15]

Caption: Nafamostat blocks viral entry by inhibiting the TMPRSS2 protease.

Quantitative Efficacy Data
Numerous in vitro studies have quantified the potent antiviral activity of Nafamostat against

various coronaviruses. The tables below summarize the 50% effective concentration (EC₅₀)

and 50% inhibitory concentration (IC₅₀) values from key studies.

Table 1: Antiviral Activity of Nafamostat against SARS-CoV-2
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Cell Line Assay Type EC₅₀ / IC₅₀ (nM) Reference

Calu-3 Viral Infection 2.2 [9]

Calu-3 Viral Infection ~10 [2][5]

Calu-3 Viral Infection 37 [15]

VeroE6/TMPRSS2 Viral Infection ~30,000 [5]

H3255 Viral Infection - [15]

Note: The higher EC₅₀ in VeroE6/TMPRSS2 cells suggests a predominance of the TMPRSS2-

independent endosomal entry pathway in this cell line.[5][16]

Table 2: Comparative Potency of Nafamostat and Camostat

Virus Cell Line
Nafamostat
EC₅₀/IC₅₀
(nM)

Camostat
EC₅₀/IC₅₀
(nM)

Fold
Difference

Reference

SARS-CoV-2 Calu-3 2.2 14.8
~7x more

potent
[9]

SARS-CoV-2 Calu-3 ~1-10 ~10-100
~10x more

potent
[5]

MERS-CoV Calu-3 2.2 - - [9]

MERS-CoV
293FT Fusion

Assay
- -

~10x more

potent
[5]

Note: Multiple studies confirm that Nafamostat is significantly more potent than Camostat,

another TMPRSS2 inhibitor.[3][5][9][17]

Experimental Protocols
This section details the methodologies for key experiments used to evaluate the antiviral

properties of Nafamostat.
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Cell-Based TMPRSS2 Enzymatic Inhibition Assay
This assay directly measures the ability of Nafamostat to inhibit the enzymatic activity of

TMPRSS2 on the surface of live cells.[12]

Cell Seeding and Transfection: Human Embryonic Kidney 293T (HEK-293T) cells are

seeded in a 96-well plate.[18] The following day, cells are transfected with a plasmid

expressing full-length human TMPRSS2.[12][18] Mock-transfected cells serve as a negative

control.[18]

Compound Treatment: 24-48 hours post-transfection, the culture medium is removed. Cells

are washed and incubated with serial dilutions of Nafamostat (or vehicle control, e.g.,

DMSO) for 30-60 minutes at 37°C.[12][18]

Substrate Addition and Measurement: A fluorogenic peptide substrate for TMPRSS2 (e.g.,

BOC-Gln-Ala-Arg-AMC) is added to all wells.[12] The plate is immediately placed in a

fluorescence plate reader, and the kinetic increase in fluorescence (resulting from substrate

cleavage) is measured over 1-2 hours.[18]

Data Analysis: The rate of substrate cleavage is calculated from the slope of the

fluorescence versus time curve. The rates are normalized to the vehicle control (100%

activity) and mock-transfected cells (0% activity). The IC₅₀ value is determined by fitting the

dose-response curve.[12][18]

SARS-CoV-2 Pseudovirus Entry Inhibition Assay
This assay uses replication-deficient viral particles to safely quantify the inhibition of S protein-

mediated viral entry.[3][18]

Cell Culture: Calu-3 human lung epithelial cells, which endogenously express ACE2 and

TMPRSS2, are seeded in 96-well plates and allowed to form a confluent monolayer.[3][14]

[18]

Compound Pre-treatment: Cells are pre-treated with various concentrations of Nafamostat

for 1 hour at 37°C.[9]
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Infection: The medium containing Nafamostat is removed and replaced with a medium

containing SARS-CoV-2 pseudovirus (e.g., VSV particles pseudotyped with the SARS-CoV-2

S protein and carrying a luciferase reporter gene) in the presence of the corresponding

Nafamostat concentration.[3]

Incubation and Lysis: The cells are incubated for 16-24 hours to allow for viral entry and

reporter gene expression.[3] Subsequently, the cells are lysed.

Quantification: Luciferase activity in the cell lysates is measured using a luminometer.[3] The

reduction in luciferase signal in Nafamostat-treated cells compared to vehicle-treated cells

indicates inhibition of viral entry. The EC₅₀ is calculated from the dose-response curve.[3]
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Experimental Workflow: Pseudovirus Entry Inhibition Assay
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Caption: Workflow for a SARS-CoV-2 pseudovirus entry inhibition assay.
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Authentic Virus Plaque Reduction Assay
This assay quantifies the ability of a compound to inhibit the replication and spread of infectious

SARS-CoV-2.

Cell Culture: Confluent monolayers of susceptible cells (e.g., Calu-3) are prepared in multi-

well plates.[14]

Compound Treatment and Infection: Cells are pre-treated with serial dilutions of Nafamostat

for 1 hour before the drug-containing medium is removed.[9] The cells are then inoculated

with a known quantity of infectious SARS-CoV-2 for 1 hour to allow for viral adsorption.[9]

Overlay: After the inoculation period, the virus-containing medium is removed, and cells are

overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) with the

corresponding concentrations of Nafamostat. This restricts viral spread to adjacent cells,

leading to the formation of localized lesions or "plaques".

Incubation and Visualization: Plates are incubated for 2-3 days to allow for plaque formation.

Cells are then fixed (e.g., with 4% formaldehyde) and stained (e.g., with crystal violet) to

visualize the plaques.

Data Analysis: Plaques are counted, and the percentage of plaque reduction in drug-treated

wells is calculated relative to vehicle-treated wells. The EC₅₀ is determined from the dose-

response curve.

Signaling Pathways in Coronavirus Infection
Coronavirus infection triggers a complex network of intracellular signaling pathways that are

involved in viral replication, propagation, and the host's antiviral response.[19] While

Nafamostat's primary action is at the cell surface, understanding these downstream pathways

is crucial for developing combination therapies. Key pathways dysregulated by coronavirus

infection include:

MAPK Pathways (p38, ERK, JNK): Mitogen-Activated Protein Kinase (MAPK) pathways are

often activated by viral proteins and can facilitate viral entry, replication, and the production

of inflammatory cytokines.[8][19]
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PI3K/AKT Pathway: This pathway is vital for cell survival and can be manipulated by

coronaviruses to prevent premature apoptosis of the host cell, thereby maximizing viral

replication.[19]

NF-κB Pathway: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB)

pathway is a central regulator of the inflammatory response.[20] SARS-CoV-2 can activate

this pathway, contributing to the "cytokine storm" observed in severe COVID-19.[19][20]

Nafamostat's ability to block the initial viral entry step prevents the activation of these

downstream signaling cascades that are dependent on successful infection.
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Caption: Coronavirus entry triggers multiple downstream signaling pathways.
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In Vivo and Clinical Studies
The promising in vitro data for Nafamostat has led to its evaluation in animal models and

human clinical trials.

In Vivo Animal Studies: In mouse models sensitized to SARS-CoV-2 infection, intranasal

administration of Nafamostat significantly reduced lung viral titers and virus-induced weight

loss.[9][10][17] The protective effect was most pronounced when the drug was administered

prophylactically or shortly after viral inoculation.[9][17] Studies in hamsters have also shown

that a combination of Nafamostat and interferon-α can effectively suppress SARS-CoV-2

infection.[21][22]

Clinical Trials: Nafamostat has been evaluated in several clinical trials for the treatment of

COVID-19.[13][23][24] A randomized trial involving hospitalized patients showed a high

probability that Nafamostat reduced the odds of death or the need for organ support,

although the trial was stopped early and did not reach definitive conclusions.[25][26] Other

clinical reports and case series have suggested a potential benefit in patients with moderate

to severe COVID-19, sometimes in combination with other antivirals like favipiravir.[15][27]

[28] However, results have been mixed across different studies, and more robust data from

large-scale trials are needed to establish its clinical efficacy and safety profile for COVID-19.

[29]

Conclusion and Future Directions
Nafamostat is a highly potent inhibitor of TMPRSS2, effectively blocking the entry of SARS-

CoV-2, MERS-CoV, and other coronaviruses into host cells in vitro.[5][9] Its mechanism of

action is well-defined, and its efficacy has been demonstrated in preclinical animal models.[9]

[17] While some clinical studies have shown promising signals, its definitive role in the

treatment of COVID-19 remains to be fully elucidated.

Future research should focus on:

Large, well-controlled randomized clinical trials to clarify the clinical benefits and risks of

Nafamostat in different stages of COVID-19.[15]

Evaluation of alternative delivery routes, such as inhalation, which could deliver higher

concentrations of the drug directly to the primary site of infection in the respiratory tract.
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Studies on the efficacy of Nafamostat in combination with direct-acting antivirals (e.g.,

remdesivir, molnupiravir) to target multiple stages of the viral lifecycle, which may lead to

synergistic effects.[30]

Investigation of Nafamostat's activity against emerging SARS-CoV-2 variants, as some

variants may have altered dependencies on the TMPRSS2 entry pathway.[15]

In conclusion, Nafamostat remains a promising candidate for the prevention and treatment of

coronavirus infections, meriting continued investigation by the scientific and medical

communities.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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